The compound Arginine-Proline-Lysine-Proline-Glutamine-Glutamine-Phenylalanine-Phenylalanine-Sarin-Leucine-Methionine-NH2 is a peptide that belongs to the tachykinin family, which includes neuropeptides involved in various physiological processes. This specific sequence is a variant of substance P, a neuropeptide that plays critical roles in pain perception, inflammation, and neurogenic functions. The compound is typically synthesized for research purposes to study its biological activities and potential therapeutic applications.
This peptide is derived from the naturally occurring substance P, which was first isolated from the brain and gastrointestinal tract. It has been extensively studied for its role as a neurotransmitter and its involvement in pain pathways. The modifications in the sequence, particularly the incorporation of Sarin (a non-standard amino acid), are designed to enhance stability and receptor binding affinity.
The compound is classified under:
The synthesis of Arginine-Proline-Lysine-Proline-Glutamine-Glutamine-Phenylalanine-Phenylalanine-Sarin-Leucine-Methionine-NH2 can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular formula for Arginine-Proline-Lysine-Proline-Glutamine-Glutamine-Phenylalanine-Phenylalanine-Sarin-Leucine-Methionine-NH2 is , with a molecular weight of approximately 1393.66 g/mol. The structure features a sequence of amino acids that contribute to its conformation and biological activity.
The compound's structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy, which provide insights into its secondary structure, typically indicating helical or turn conformations relevant for receptor binding.
The primary chemical reactions involving this peptide include:
Kinetic studies can be performed to evaluate the binding affinity and efficacy of this peptide at various concentrations using radiolabeled ligands or fluorescently tagged versions of substance P.
The mechanism of action involves binding to neurokinin receptors, specifically NK1 receptors. Upon binding, it activates intracellular signaling cascades that result in various physiological effects such as vasodilation and increased vascular permeability.
Studies have shown that modifications in the peptide structure can significantly alter its potency and selectivity towards different receptor subtypes, which can be quantified using dose-response curves obtained from in vitro assays.
Relevant analyses such as mass spectrometry can confirm purity and structural integrity post-synthesis.
This peptide has several applications in scientific research:
The undecapeptide Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met-NH₂ ([Sar⁹]-Substance P or [Sar⁹]-SP) represents a strategically modified analogue of the endogenous neuropeptide Substance P (SP). SP binds preferentially to the Neurokinin-1 receptor (NK-1R), a member of the G protein-coupled receptor (GPCR) superfamily. NK-1R plays critical roles in pain transmission, inflammation, emesis, and mood regulation, making its ligands significant targets for therapeutic development. Understanding the interaction between [Sar⁹]-SP and NK-1R requires detailed analysis of conformational dynamics, specific residue substitutions, and comparative pharmacology.
The C-terminal pentapeptide sequence Phe-X-Gly-Leu-Met-NH₂ (where X is Phe or Tyr) is a defining characteristic of tachykinins and constitutes the core pharmacophore for binding to neurokinin receptors. For Substance P and its analogues binding to NK-1R, this region is paramount. Research demonstrates that the C-terminal segment must adopt a specific extended conformation closely resembling a polyproline II (PPII) helix to achieve high-affinity binding to the NK-1 receptor [1] [4]. This structural motif is characterized by left-handed helicity, three residues per turn, and the absence of intra-chain hydrogen bonding, promoting flexibility and accessibility for receptor interactions.
Table 1: Key Conformational Features of the SP C-Terminus for NK-1R Binding
Feature | Significance for NK-1R Binding | Experimental Evidence |
---|---|---|
Polyproline II (PPII) Helix | Required high-affinity bioactive conformation of the C-terminal pentapeptide (Phe⁷/⁸-X-Gly⁹-Leu¹⁰-Met¹¹-NH₂). | Affinity loss upon excessive backbone constraint; structural modeling [1] [4]. |
Gly⁹ Flexibility | Acts as a conformational hinge; allows adoption of precise (φ, ψ) angles for PPII and optimal side chain positioning. | Significant affinity reduction upon substitution with rigid residues (e.g., Pro); studies with constrained chimeras [1]. |
Hydrophobic Side Chains (Phe⁸, Leu¹⁰, Met¹¹) | Interact with hydrophobic pockets within the NK-1R binding cleft. | Structure-activity relationship (SAR) studies showing critical role of these residues [4]. |
NK-1M vs. NK-1m Sites | Differential sensitivity to peptide conformation; NK-1M site requires Gly⁹ flexibility for high affinity. | Partial additivity of constraints affecting NK-1M more than NK-1m binding [1]. |
[Sar⁹]-Substance P, where the glycine residue at position 9 is replaced by sarcosine (N-methylglycine), represents a critical modification designed to probe and modulate the conformational flexibility essential for NK-1R interaction. Sarcosine possesses a unique structural feature: its peptide nitrogen atom is methylated (-N(CH₃)-).
Table 2: Structural and Functional Impact of Sarcosine (Sar) Substitution at Position 9
Property | Glycine⁹ (Native SP) | Sarcosine⁹ ([Sar⁹]-SP) | Functional Consequence |
---|---|---|---|
Chemical Structure | -H (Side chain) | -CH₃ (N-methyl group) | Introduces steric bulk and hydrophobicity at the backbone nitrogen. |
Backbone Flexibility (φ Angle) | Very high (unrestricted by side chain). | Moderately restricted (N-methyl group sterically limits φ angles). | Allows access to PPII but may restrict other conformations accessible to Gly. |
H-Bonding Capacity | Can donate (N-H) and accept (C=O) H-bonds. | Can only accept (C=O) H-bonds; Lacks N-H donor. | Alters potential H-bonding network with receptor compared to SP. |
Biological Activity | Full agonist at NK-1R. | Potent and selective NK-1R agonist. | Sar⁹ constraint compatible with bioactive conformation; may enhance metabolic stability. |
Molecular Weight | 1347.63 g/mol (C₆₂H₉₈N₁₈O₁₄S) [2] | 1361.66 g/mol (C₆₄H₁₀₀N₁₈O₁₃S) [6] | +14 Da due to addition of CH₂ group from N-methylation. |
Typical Purity | Varies (synthetic) | ≥97% (HPLC) [6] | High purity achievable via solid-phase peptide synthesis. |
Substituting position 9 with residues imposing different degrees of constraint provides profound insights into the structural requirements of NK-1R binding and activation. Comparing [Sar⁹]-SP with [Pro⁹]-Substance P and other related analogues highlights the nuanced role of position 9.
Impact on Binding and Activity: Proline substitution often leads to a significant reduction in affinity for the NK-1M site compared to native SP or [Sar⁹]-SP [1] [4]. The extreme rigidity of Pro⁹ prevents the peptide backbone from adopting the subtle conformational adjustments required for optimal interaction with the NK-1M binding pocket, particularly the hinge-like flexibility crucial for positioning the C-terminal residues. However, [Pro⁹]-SP may retain some affinity for the NK-1m site, which appears less sensitive to conformational rigidity at position 9 [1] [4]. Its intrinsic activity (efficacy) at the receptor, if binding occurs, is often reduced compared to SP or [Sar⁹]-SP.
Dual-Functioning Analogues (e.g., Bapa0[Pro⁹,(pBzl)Hcy(O₂)¹¹]SP):
Studies involving analogues combining Pro⁹ with other modifications (e.g., C-terminal substitutions) have revealed complex behaviors. Some exhibit dual functionality, acting as antagonists at the NK-1M site while simultaneously acting as agonists at the NK-1m site [4]. This highlights that different conformational constraints can selectively engage distinct receptor populations or signaling pathways. The rigid Pro⁹ substitution is a key contributor to this antagonistic profile at the NK-1M site by preventing the agonist-competent conformation.
Synergistic Modifications (e.g., [MePhe⁸, Sar⁹]-SP):
Table 3: Comparative Pharmacology of Position 9 Modified Substance P Analogues at NK-1R
Analogue | Residue at Position 9 | Key Structural Features | NK-1M Affinity/Activity | NK-1m Affinity/Activity | Overall Activity Profile |
---|---|---|---|---|---|
Substance P (SP) | Glycine (Gly) | Maximum flexibility; H-bond donor. | High affinity; Full agonist. | High affinity; Full agonist. | Full agonist at both sites. |
[Sar⁹]-Substance P | Sarcosine (Sar, N-methylglycine) | Moderate φ constraint; No H-bond donor; Added hydrophobicity. | High affinity; Full agonist [6]. | High affinity; Full agonist. | Potent and selective NK-1R full agonist. |
[Pro⁹]-Substance P | Proline (Pro) | Severe φ/ψ constraint; Cyclic structure. | Significantly reduced affinity; Often antagonist/weak agonist [1] [4]. | Moderate affinity; Retains some agonist activity [1] [4]. | Reduced efficacy agonist or antagonist; Altered site selectivity. |
Bapa0[Pro⁹,(pBzl)Hcy(O₂)¹¹]SP | Proline (Pro) | Pro⁹ + modified Met¹¹. | Antagonist [4]. | Agonist [4]. | Dual functionality: NK-1M antagonist / NK-1m agonist. |
[MePhe⁸, Sar⁹]-SP | Sarcosine (Sar) | Sar⁹ + N-methyl-Phe⁸; Enhanced constraint/stability. | Data limited in results; Expected NK-1 agonist. | Data limited in results; Expected NK-1 agonist. | Designed NK-1 agonist with potentially enhanced stability. |
Septide ([pGlu⁶,Pro⁹]SP(6-11)) | Proline (Pro) | Pro⁹ + N-terminal pGlu; Truncated analogue. | Low affinity. | High affinity; Full agonist [4]. | Selective NK-1m site full agonist. |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8